molecular formula C12H18BrCl2N3O2 B6188688 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride CAS No. 2639419-55-7

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride

Cat. No.: B6188688
CAS No.: 2639419-55-7
M. Wt: 387.1
InChI Key:
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Description

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride is a synthetic organic compound with the molecular formula C12H17BrClN3O2 It is characterized by the presence of a piperazine ring substituted with a 2-bromo-4-nitrophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride typically involves the following steps:

    Nitration and Bromination: The starting material, 4-methylpiperazine, undergoes nitration to introduce a nitro group, followed by bromination to add a bromine atom at the desired position on the phenyl ring.

    Alkylation: The brominated nitro compound is then reacted with 4-methylpiperazine under basic conditions to form the desired product. This step often involves the use of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

    Automated Synthesis: Automation can enhance reproducibility and efficiency, particularly for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Aminated Derivatives: From reduction of the nitro group.

    Substituted Piperazines: From nucleophilic substitution reactions.

Scientific Research Applications

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound can be used to study the effects of nitro and bromo substituents on biological activity.

    Materials Science: It may be employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of the nitro and bromo groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chloro-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride
  • 1-[(2-bromo-4-aminophenyl)methyl]-4-methylpiperazine dihydrochloride
  • 1-[(2-bromo-4-nitrophenyl)methyl]-4-ethylpiperazine dihydrochloride

Uniqueness

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride is unique due to the specific combination of the bromo and nitro substituents, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

CAS No.

2639419-55-7

Molecular Formula

C12H18BrCl2N3O2

Molecular Weight

387.1

Purity

95

Origin of Product

United States

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